molecular formula C11H16ClN3O2 B2365520 Ethyl 2-(1-aminocyclobutyl)pyrimidine-5-carboxylate;hydrochloride CAS No. 2460756-39-0

Ethyl 2-(1-aminocyclobutyl)pyrimidine-5-carboxylate;hydrochloride

Cat. No.: B2365520
CAS No.: 2460756-39-0
M. Wt: 257.72
InChI Key: YIDHHCYDUBRQNY-UHFFFAOYSA-N
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Description

Ethyl 2-(1-aminocyclobutyl)pyrimidine-5-carboxylate;hydrochloride is a synthetic compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(1-aminocyclobutyl)pyrimidine-5-carboxylate;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 2-cyano-3-(1-aminocyclobutyl)acrylate with guanidine hydrochloride in the presence of a base such as sodium ethoxide. The reaction is carried out in an organic solvent like ethanol, and the product is isolated by crystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1-aminocyclobutyl)pyrimidine-5-carboxylate;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to yield reduced forms of the compound.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols .

Mechanism of Action

The mechanism of action of ethyl 2-(1-aminocyclobutyl)pyrimidine-5-carboxylate;hydrochloride involves its interaction with specific molecular targets. It is known to inhibit enzymes like cyclooxygenase (COX) and certain kinases, which play a role in inflammation and cell signaling pathways. The compound binds to the active sites of these enzymes, blocking their activity and thereby exerting its effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(1-aminocyclopropyl)pyrimidine-5-carboxylate;hydrochloride
  • Ethyl 2-(1-aminocyclopentyl)pyrimidine-5-carboxylate;hydrochloride
  • Ethyl 2-(1-aminocyclohexyl)pyrimidine-5-carboxylate;hydrochloride

Uniqueness

Ethyl 2-(1-aminocyclobutyl)pyrimidine-5-carboxylate;hydrochloride is unique due to its specific cyclobutyl ring, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications .

Biological Activity

Ethyl 2-(1-aminocyclobutyl)pyrimidine-5-carboxylate;hydrochloride is a compound of significant interest in medicinal chemistry, particularly for its potential anticancer properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

This compound is synthesized through various methods, typically involving the cyclization of precursors like ethyl 2-cyano-3-(1-aminocyclobutyl)acrylate with guanidine hydrochloride under basic conditions. The reaction is commonly performed in ethanol, leading to the formation of the desired compound, which can be purified through crystallization.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in cell proliferation and inflammation. Notably, it has been shown to interact with cyclooxygenase (COX) and various kinases, which are crucial in signaling pathways that regulate cell growth and survival .

In Vitro Studies

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, derivatives of this compound have shown promising results against human leukemia cells (K562 and CEM), with IC50 values indicating effective antiproliferative activity .

Table 1: Cytotoxicity of Ethyl 2-(1-aminocyclobutyl)pyrimidine Derivatives

CompoundCell LineIC50 (μM)
2eK56214.0
3fCEM15.0

These results suggest that structural modifications can enhance the anticancer efficacy of these compounds, with particular attention given to the substitution patterns on the phenyl ring affecting their activity .

Case Studies

A notable study involved the synthesis and evaluation of several derivatives of ethyl 2-(1-aminocyclobutyl)-5-benzoyloxy-6-hydroxy-pyrimidine-4-carboxylate. The findings indicated that compounds with electron-donating groups exhibited increased cytotoxicity, while those with halogen substitutions showed enhanced activity against cancer cells .

4. Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that both electron-donating and electron-withdrawing groups significantly influence the biological activity of these compounds. For example, the presence of halogens at specific positions on the phenyl ring has been associated with improved cytotoxic effects .

Table 2: Structure-Activity Relationships

Substituent TypePositionEffect on Activity
Electron-donatingParaIncreased potency
Electron-withdrawingMetaModerate potency
Halogen substitutionVariousEnhanced cytotoxicity

5. Pharmacological Applications

Beyond its anticancer potential, this compound is being explored for various pharmacological applications due to its ability to modulate cellular pathways. It has been investigated as a potential drug candidate for inflammatory diseases due to its enzyme inhibition properties .

Properties

IUPAC Name

ethyl 2-(1-aminocyclobutyl)pyrimidine-5-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2.ClH/c1-2-16-9(15)8-6-13-10(14-7-8)11(12)4-3-5-11;/h6-7H,2-5,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIDHHCYDUBRQNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1)C2(CCC2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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